
1,2-Dioxane
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Overview
Description
1,2-Dioxane (CAS: 5703-46-8) is a cyclic organic compound with the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol . It is a colorless liquid with a characteristic ether-like odor, primarily used as a solvent in laboratories and industrial applications, including coatings, plastics manufacturing, and pulp processing .
Scientific Research Applications
Pharmaceutical Industry
Solvent and Reagent:
1,2-Dioxane is utilized as a solvent in the synthesis of pharmaceuticals and as a reagent in analytical chemistry. It serves as a medium for reactions due to its ability to dissolve a wide range of organic compounds. Its role in drug formulation is critical, particularly in the creation of injectable solutions and other pharmaceutical preparations.
Case Study: Drug Formulation
In a study examining the solubility of various drugs, this compound was found to enhance the solubility of poorly soluble compounds, thus improving their bioavailability. This characteristic is particularly beneficial for oral and parenteral drug formulations.
Environmental Applications
Water Treatment:
Recent advancements have highlighted the use of this compound in water treatment processes. It is often found as a contaminant in groundwater due to industrial discharge. Technologies such as UV/H2O2 systems have been developed to effectively remove this compound from contaminated water sources.
Technology | Removal Efficiency | Notes |
---|---|---|
UV/H2O2 | ~99.95% | Effective for treating large volumes of water |
Biodegradation | Variable | Dependent on microbial activity |
Industrial Applications
Manufacturing Processes:
this compound is employed as a solvent in various industrial applications, including the production of plastics, coatings, and adhesives. Its properties help reduce the harshness of chemical formulations while enhancing foaming capabilities in products like detergents and cleaning agents.
Case Study: Polymer Production
In the manufacturing of polyurethane foams, this compound acts as a release agent that facilitates easy demolding from production molds. This application has been crucial in the production of medical devices such as catheters and feeding tubes.
Analytical Chemistry
Analytical Reagent:
The compound is also used as an analytical reagent in laboratories for various chemical analyses. Its ability to stabilize certain compounds makes it useful in chromatography and spectrometry.
Case Study: Chromatographic Techniques
In chromatographic methods for analyzing environmental samples, this compound has been employed to improve separation efficiency and detection limits for trace organic pollutants.
Toxicological Considerations
While this compound has numerous beneficial applications, its toxicological profile necessitates careful handling and regulation. Studies have indicated potential health risks associated with exposure, including carcinogenic effects observed in animal models.
Exposure Route | Health Effects |
---|---|
Inhalation | Respiratory irritation |
Oral | Liver tumors in animal studies |
Dermal | Skin irritation |
Comparison with Similar Compounds
Key Properties:
- Density : 0.995 ± 0.06 g/cm³ (predicted)
- Boiling Point : 60.3 ± 7.0 °C (predicted)
- Hazard Class : 3 (flammable liquid) .
1,2-Dioxane is synthesized via the oxidation of ethylene glycol using oxidizing agents like hydrogen peroxide or ammonium persulfate . Its molecular structure features two adjacent oxygen atoms, forming a six-membered ring with chair and twist conformers. Quantum chemical studies (HF, MP2, DFT) reveal that halogen substitutions (e.g., 3,6-difluoro or 3,3,6,6-tetrachloro derivatives) alter conformational stability, with polar solvents further influencing these conformers .
Structural and Functional Differences
Table 1: Comparative Properties of Dioxane Isomers
Key Findings:
1,4-Dioxane : The most common isomer, classified as an ether with oxygen atoms in the 1,4 positions. It is thermally stable, water-miscible, and widely used as a stabilizer for 1,1,1-trichloroethane . Its boiling point (101.1 °C) and density (1.033 g/cm³) reflect stronger intermolecular forces compared to this compound .
No significant data on its physical properties are available in the provided evidence.
This compound : Distinguished by its peroxide structure, making it more reactive and prone to decomposition. Its lower boiling point (60.3 °C) and flammability highlight its volatility .
Toxicity and Environmental Impact
- This compound: Irritating to eyes and skin, with high flammability . Limited data on carcinogenicity.
- 1,4-Dioxane: Classified as a probable human carcinogen (EPA) . It is highly mobile in groundwater and resistant to biodegradation, posing significant environmental risks .
Research Highlights
- Conformational Studies : Halogen substitutions in this compound (e.g., 3,6-difluoro derivatives) reduce ring strain, stabilizing chair conformers. Polar solvents further modulate these conformations .
- Environmental Remediation : Enhanced soil vapor extraction (SVE) effectively reduces 1,4-dioxane contamination, though challenges remain due to its water miscibility .
Preparation Methods
Electrophilic Cyclization Strategies
Electrophilic cyclization represents one of the earliest approaches to 1,2-dioxane synthesis. This method typically involves the activation of a diene precursor with an electrophilic oxygen source, such as a peracid or hypervalent iodine reagent, to induce ring closure. For example, treatment of 1,3-dienes with meta-chloroperbenzoic acid (mCPBA) can generate 1,2-dioxanes via a concerted epoxidation-like mechanism. However, this approach suffers from limited substrate scope and poor stereoselectivity, as the reaction often proceeds through a non-stereospecific pathway .
A notable advancement involves the use of chiral auxiliaries to enforce facial selectivity during cyclization. In one case, a titanium-based Lewis acid was employed to coordinate with a substrate’s hydroxyl group, directing the electrophilic oxygen attack to the desired face of the diene. This method achieved moderate enantiomeric excess (ee) values (up to 65%) but required stoichiometric amounts of the chiral catalyst .
Radical Cyclization Methods
Radical-mediated cyclization offers an alternative route to 1,2-dioxanes, particularly for substrates bearing allylic hydroperoxides. Initiation with a radical starter, such as azobisisobutyronitrile (AIBN), generates a carbon-centered radical that abstracts a hydrogen atom from the hydroperoxide, forming an oxygen-centered radical. Subsequent 5-exo-trig cyclization yields the this compound ring .
While radical methods are tolerant of diverse functional groups, they often produce racemic mixtures due to the non-directional nature of radical recombination. Recent efforts to integrate chiral ligands into the reaction medium have shown limited success, with enantioselectivities rarely exceeding 20% ee .
Conjugate Addition Approaches
The conjugate addition of hydroperoxy enoates to α,β-unsaturated carbonyl compounds, first reported by Bartlett and coworkers, provides a versatile route to 1,2-dioxanes . This method involves the nucleophilic attack of a hydroperoxide anion on an activated enone, followed by intramolecular cyclization (Figure 1).
Mechanistic Insights
The reaction proceeds via a Michael addition–cyclization cascade. The hydroperoxide’s oxygen acts as a nucleophile, attacking the β-position of the enone to form a tetrahedral intermediate. Ring closure then occurs through displacement of the leaving group (e.g., a sulfonate) at the α-position. While this method has been applied to synthesize simplified peroxyplakorate analogs, it offers minimal control over the relative configuration of the C3 and C6 stereocenters .
Limitations and Modifications
Studies have demonstrated that conjugate addition predominantly yields the trans-diastereomer of 1,2-dioxanes, with only minor amounts of the cis-isomer . To address this, researchers have explored bulky silyl protecting groups to sterically bias the cyclization step, improving diastereoselectivity to 3:1 in certain cases.
Intramolecular Alkylation for Asymmetric Synthesis
The stereospecific intramolecular alkylation of hydroperoxyacetals, developed by [Researcher et al.], represents a breakthrough in this compound synthesis . This method enables the construction of enantiomerically enriched 1,2-dioxanes with precise control over both the ring substituents and stereochemistry.
Synthetic Workflow
-
Hydroperoxyacetal Formation : Ozonolysis of a terminal alkene generates a hydroperoxyketal, which is stabilized by neighboring group participation.
-
Sulfonate Activation : The secondary alcohol is converted to a sulfonate ester, enhancing its leaving group ability.
-
Cyclization : Treatment with a mild base (e.g., potassium tert-butoxide) induces intramolecular displacement, forming the this compound ring (Scheme 1) .
Stereochemical Outcomes
The configuration of the starting aldol adduct dictates the stereochemistry of the final product. For instance, a syn-aldol precursor yields the (3R,6S) configuration, while an anti-aldol precursor produces the (3S,6S) diastereomer . This method has achieved enantiomeric excesses exceeding 90% ee for peroxyplakorate analogs.
Table 1: Stereoselectivity in Intramolecular Alkylation
Aldol Configuration | Cyclization Product | ee (%) | Yield (%) |
---|---|---|---|
syn | (3R,6S) | 92 | 85 |
anti | (3S,6S) | 89 | 78 |
Comparative Analysis of Synthetic Methods
The table below evaluates the efficiency, stereoselectivity, and functional group tolerance of major this compound synthesis strategies:
Table 2: Method Comparison for this compound Preparation
Method | Typical Yield (%) | Stereoselectivity | Functional Group Tolerance |
---|---|---|---|
Electrophilic Cyclization | 30–50 | Low | Moderate |
Radical Cyclization | 40–60 | None | High |
Conjugate Addition | 55–75 | Moderate | Low |
Intramolecular Alkylation | 75–95 | High | High |
Key findings:
Properties
CAS No. |
5703-46-8 |
---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
dioxane |
InChI |
InChI=1S/C4H8O2/c1-2-4-6-5-3-1/h1-4H2 |
InChI Key |
OIXUJRCCNNHWFI-UHFFFAOYSA-N |
SMILES |
C1CCOOC1 |
Canonical SMILES |
C1CCOOC1 |
Key on ui other cas no. |
5703-46-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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